molecular formula C10H10BrN3O B1529105 N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide CAS No. 1788041-54-2

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

Cat. No. B1529105
CAS RN: 1788041-54-2
M. Wt: 268.11 g/mol
InChI Key: XZGZCDKSOAWLGJ-UHFFFAOYSA-N
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Description

“N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide” is a compound with the CAS Number: 1788041-54-2 . It has a molecular weight of 268.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide . The InChI code is 1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) .


Physical And Chemical Properties Analysis

“N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antimicrobial Activity

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: is a compound that falls under the category of indazole derivatives. Indazole compounds have been recognized for their antimicrobial properties . The presence of the indazole moiety can contribute to the inhibition of microbial growth, making this compound a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Potential

Indazole derivatives have shown promising results as anti-inflammatory agents . The structural features of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide may be explored to develop novel treatments for inflammatory conditions, such as arthritis or edema, by synthesizing and testing its efficacy in vivo.

Anticancer Research

The indazole nucleus is a common feature in many anticancer drugs . Research into the applications of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide could focus on its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines and understanding its mechanism of action.

Antitubercular Activity

Compounds containing the indazole ring have been evaluated for their antitubercular activity . This suggests that N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide could be synthesized and assessed against strains of Mycobacterium tuberculosis, contributing to the fight against tuberculosis.

COX-2 Inhibition and Osteoarthritis

Indazole derivatives have been investigated for their effect on cyclo-oxygenase-2 (COX-2) inhibition . This enzyme plays a significant role in the pathogenesis of osteoarthritis. Studying N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in this context could lead to the development of new treatments for osteoarthritis.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .

properties

IUPAC Name

N-(3-bromo-1-methylindazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZCDKSOAWLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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